molecular formula C22H22FN3O2S B2585720 N'-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 895801-96-4

N'-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2585720
CAS No.: 895801-96-4
M. Wt: 411.5
InChI Key: DVZAIOYALVDKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N'-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide” is an ethanediamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole moiety to an ethanediamide group, which is further substituted with a 3,5-dimethylphenyl group.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-13-10-14(2)12-18(11-13)26-21(28)20(27)24-9-8-19-15(3)25-22(29-19)16-4-6-17(23)7-5-16/h4-7,10-12H,8-9H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZAIOYALVDKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • 1,3-Thiazole core : A heterocyclic ring common in fungicides and antimicrobial agents.
  • 4-Fluorophenyl substituent : Enhances lipophilicity and metabolic stability, a strategy widely used in pesticide design .
  • Ethanediamide linkage : Differs from carboxamides or sulfonamides in analogous compounds, which may alter hydrogen-bonding interactions.

Comparison with Thiazole-Based Agrochemicals

Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide)
  • Core : 1,3-Thiazole.
  • Substituents : 2,6-Dibromo-4-(trifluoromethoxy)phenyl and trifluoromethyl groups.
  • Application : Fungicide targeting rice sheath blight .
  • Key Differences : Thifluzamide’s brominated and trifluoromethoxy groups enhance electrophilic reactivity, whereas the target compound’s dimethylphenyl and fluorine substituents prioritize steric and electronic modulation.
FOE 5043 (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)
  • Core : 1,3,4-Thiadiazole.
  • Substituents : 4-Fluorophenyl and trifluoromethyl groups.
  • Application : Unspecified pesticide .

Comparison with Triazole Derivatives

describes 1,2,4-triazole-3-thiones with sulfonylphenyl and difluorophenyl groups. These compounds exhibit tautomerism (thione vs. thiol forms), confirmed via IR and NMR .

  • Core : 1,2,4-Triazole.
  • Substituents : 4-X-phenylsulfonyl and 2,4-difluorophenyl.
  • Key Differences : Triazoles generally exhibit broader hydrogen-bonding capacity due to multiple nitrogen atoms, whereas the target compound’s thiazole and ethanediamide groups may favor hydrophobic interactions.

Physicochemical and Spectroscopic Properties

While spectral data for the target compound are unavailable, inferences can be drawn from analogs:

  • IR Spectroscopy : Expected C=O stretches (~1660–1680 cm⁻¹) for the ethanediamide group, similar to hydrazinecarbothioamides in . Absence of S-H bands (~2500–2600 cm⁻¹) would confirm the absence of thiol tautomers .
  • Solubility : The 3,5-dimethylphenyl group may reduce water solubility compared to halogenated derivatives like thifluzamide.

Biological Activity

N'-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C22H20FN5O2S
Molecular Weight : 437.5 g/mol
IUPAC Name : N'-(3,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
InChI Key : LNSYYVXDAUGPPC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the preparation of thiazole and triazole intermediates followed by coupling reactions under controlled conditions to ensure high yield and purity .

Anticancer Potential

Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer activity. For instance:

  • Case Study 1 : A series of thiazole derivatives were tested against various cancer cell lines. Compounds demonstrated IC50 values indicating potent cytotoxicity. Specifically, the presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhanced activity .
  • Case Study 2 : In vitro studies showed that derivatives similar to this compound exhibited selective cytotoxicity against A549 lung adenocarcinoma cells with IC50 values significantly lower than established chemotherapeutic agents like doxorubicin .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may bind to various receptors affecting signaling pathways that regulate cell survival and apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The thiazole moiety is crucial for biological activity.
  • Substitutions on the phenyl ring (e.g., dimethyl or fluorine groups) significantly influence potency.
CompoundStructureIC50 (µM)Activity
1Thiazole Derivative A1.61 ± 1.92Anticancer
2Thiazole Derivative B1.98 ± 1.22Anticancer
3N'-(3,5-dimethylphenyl)-N-{...}< DoxorubicinSelective Cytotoxicity

Research Applications

The compound's unique properties make it a candidate for various applications:

  • Drug Development : Its potential as an anticancer agent makes it a target for further pharmacological studies.
  • Material Science : The compound's structure could lead to novel materials with specific properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.